molecular formula C6H2Cl3NO B1302959 2,3,5-Trichloropyridine-4-carbaldehyde CAS No. 251997-31-6

2,3,5-Trichloropyridine-4-carbaldehyde

Cat. No. B1302959
M. Wt: 210.4 g/mol
InChI Key: RZNIINCSHCFUNN-UHFFFAOYSA-N
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Description

The compound of interest, 2,3,5-Trichloropyridine-4-carbaldehyde, is a trichlorinated pyridine derivative with an aldehyde functional group at the fourth position. This structure serves as a versatile intermediate in organic synthesis, particularly in the construction of pyridine rings, which are prevalent in many pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of related pyridine carbaldehydes has been explored in various studies. For instance, a regioselective synthesis of trisubstituted arylaminopyrimidine carbaldehydes was achieved through an S(N)Ar reaction of trichloropyrimidine carbaldehyde with different nucleophiles, which could be further transformed into unique GlambdaC base precursors . Another study reported the one-step synthesis of 6-chloropyridine-3-carbaldehyde, which involved the oxidation of 2-chloro-5-(chloromethyl)pyridine, yielding a high-purity product . These methods highlight the potential pathways that could be adapted for the synthesis of 2,3,5-Trichloropyridine-4-carbaldehyde.

Molecular Structure Analysis

The molecular structure of pyridine carbaldehydes is characterized by the presence of a pyridine ring and an aldehyde group. The crystal structure of a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, revealed that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring . This suggests that in 2,3,5-Trichloropyridine-4-carbaldehyde, the aldehyde group may also exhibit planarity with the pyridine ring, affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Pyridine carbaldehydes undergo various chemical reactions, leveraging the reactivity of the aldehyde group. For example, cyclocondensation reactions have been used to synthesize pyrido[2,3-d]pyrimidines from dichloropyrimidine carbaldehydes . Additionally, photocycloaddition of enamine-carbaldehydes with alkenes has been employed to produce dihydropyridines and tetrahydropyridines . These reactions demonstrate the chemical versatility of pyridine carbaldehydes, including 2,3,5-Trichloropyridine-4-carbaldehyde, in constructing complex heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,5-Trichloropyridine-4-carbaldehyde can be inferred from related compounds. The presence of electron-withdrawing chloro substituents on the pyridine ring would likely influence the electron density and thus the reactivity of the aldehyde group. The chloro substituents also increase the compound's lipophilicity, which could affect its solubility in organic solvents. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition or condensation, which are essential in synthetic applications .

Scientific Research Applications

Application 1: Synthesis of 3,5-Dichloro-2-arylpyridines

  • Summary of the Application: 2,3,5-Trichloropyridine is used in the synthesis of 3,5-dichloro-2-arylpyridines. These compounds are important in medicine and pesticide research .
  • Methods of Application: A highly efficient palladium acetate-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine with arylboronic acids in aqueous phase was developed .
  • Results or Outcomes: This method resulted in high yields of 3,5-dichloro-2-arylpyridines. The absence of ligands, environmentally benign and mild reaction conditions are important features of this method .

Application 2: Synthesis of Pyrimidine Derivatives

  • Summary of the Application: 2,3,5-Trichloropyridine can be used in the synthesis of pyrimidine derivatives. Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
  • Methods of Application: The synthesis involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
  • Results or Outcomes: The reaction resulted in the formation of new pyrimidine derivatives. The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .

Application 3: Synthesis of 2-Aryloxylpropionate

  • Summary of the Application: 2,3,5-Trichloropyridine can undergo a nucleophilic displacement reaction in ionic liquid to afford the corresponding 2-aryloxylpropionate .
  • Methods of Application: The synthesis involves the use of organolithium reagents. The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydro adduct, which is then treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the final product .
  • Results or Outcomes: The reaction resulted in the formation of new 2-aryloxylpropionate derivatives. The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .

Safety And Hazards

2,3,5-Trichloropyridine-4-carbaldehyde is harmful to aquatic life with long-lasting effects . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention. If skin contact occurs, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur .

properties

IUPAC Name

2,3,5-trichloropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO/c7-4-1-10-6(9)5(8)3(4)2-11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNIINCSHCFUNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376630
Record name 2,3,5-Trichloropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Trichloropyridine-4-carbaldehyde

CAS RN

251997-31-6
Record name 2,3,5-Trichloropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-Trichloroisonicotinaldehyde
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Synthesis routes and methods

Procedure details

A solution of lithium diisopropylamide (7.3 mL, 1.5 M in cyclohexane, 11 mmol) in 10 mL of dry THF under nitrogen at −78° C. was treated with 2,3,5-trichloropyridine (2 g, 11 mmol) in 20 mL THF over a 30 minute period, stirred an additional 30 minutes, then methyl formate (1.4 mL, 1.3 g, 22 mmol) in 14 mL THF was added slowly to the brown solution over 15 minutes, allowed to slowly warm to room temperature and stirred overnight. The resultant dark brown solution was poured onto ice and saturated NaHCO3, extracted with ethyl acetate, washed with brine, dried (Na2SO4) and concentrated. The brown oil was flash chromatographed on silica gel with 20-33% ethyl acetate/hexane to provide the title compound (1.7 g, 74%).
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
14 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
74%

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